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Compound of Interest

Compound Name: Remdesivir intermediate-1

Cat. No.: B15563777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of key

starting materials for "Remdesivir intermediate-1," a crucial precursor to the antiviral agent

Remdesivir. For the purposes of this guide, "Remdesivir intermediate-1" will be understood to

be GS-441524, the parent nucleoside of Remdesivir. The synthesis of this complex molecule

relies on the efficient preparation of two primary building blocks: a protected ribose moiety,

specifically 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, and a heterocyclic core, 4-

aminopyrrolo[2,1-f][1][2][3]triazine, which is often functionalized with iodine at the 7-position to

facilitate coupling.

This document details various synthetic routes to these key intermediates, presenting

quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed

experimental protocols for the synthesis of each key starting material and their subsequent

coupling to yield GS-441524. Visual diagrams generated using Graphviz are included to

illustrate the synthetic pathways and logical relationships.

I. Synthesis of the Ribose Moiety: 2,3,5-Tri-O-benzyl-
D-ribono-1,4-lactone
The protected ribose derivative, 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, serves as the chiral

backbone for the nucleoside analogue. Its synthesis typically starts from commercially available

D-ribose.
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Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-
D-ribono-1,4-lactone from D-Ribose
This protocol involves the protection of the hydroxyl groups of D-ribose as benzyl ethers

followed by oxidation to the lactone.

Step 1: Benzylation of D-Ribose

To a stirred suspension of D-ribose in a suitable solvent such as dimethylformamide (DMF),

add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

After the addition is complete, add benzyl bromide (BnBr) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Quench the reaction by the slow addition of methanol, followed by water.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain

crude 2,3,5-Tri-O-benzyl-D-ribose.

Step 2: Oxidation to the Lactone

Dissolve the crude 2,3,5-Tri-O-benzyl-D-ribose in a suitable solvent system, such as a

mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.

Stir the reaction mixture at room temperature for 12-24 hours.

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g.,

ethyl acetate).

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford 2,3,5-Tri-O-benzyl-

D-ribono-1,4-lactone as a white to light yellow solid.
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A practical route from D-ribose has been described with an overall yield of 56% for a related

compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, highlighting the feasibility of multi-gram

preparations of ribose derivatives[4].

II. Synthesis of the Heterocyclic Core: 4-
aminopyrrolo[2,1-f][1][2][3]triazine and its 7-Iodo
Derivative
The pyrrolotriazine core is a key component of Remdesivir's structure. Several synthetic routes

have been developed, starting from simple precursors like pyrrole or 1-amino-1H-pyrrole-2-

carbonitrile hydrochloride.

Route A: From 1-amino-1H-pyrrole-2-carbonitrile
hydrochloride
This route involves the cyclization of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride with a

suitable reagent to form the triazine ring.

To a reaction vessel, add ethanol and an alkali such as potassium carbonate or sodium

hydroxide[1].

Add 1-amino-1H-pyrrole-2-carbonitrile hydrochloride and thiourea to the stirred mixture[1].

Heat the reaction mixture to a temperature between 30-80 °C and monitor the reaction

progress[1].

Upon completion, concentrate the ethanol and add water to the residue.

Stir the mixture and filter to obtain the intermediate 4-aminopyrrolo[2,1-f][1][2][3]triazine-7-

thiol[1].

In a separate vessel, add Raney nickel and water.

Add ammonia water and the intermediate from the previous step.

Heat the mixture to effect desulfurization.
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Filter the hot solution and wash the filter cake with ethanol.

Concentrate the filtrate to obtain 4-aminopyrrolo[2,1-f][1][2][3]triazine[1].

A specific example of this method provides an 86% yield for the intermediate and a subsequent

high yield for the final product[1].

Route B: From Pyrrole (One-Pot Synthesis)
A more direct approach starts from pyrrole, proceeding through cyanation and amination

followed by cyclization.

React pyrrole with chlorosulfonyl isocyanate in a suitable solvent to form an intermediate[5].

Treat the resulting product with a molar excess of an N,N-dialkylformamide (e.g., DMF)[5].

Add a molar excess of an organic base to precipitate by-products[5].

Isolate the solution phase containing the 2-cyanopyrrole derivative.

Subject the 2-cyanopyrrole to N-amination using an appropriate aminating agent.

Cyclize the resulting 1-amino-2-cyanopyrrole with formamidine acetate to yield 4-

aminopyrrolo[2,1-f][1][2][3]triazine.

Synthesis of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine
The iodinated derivative is a key intermediate for coupling with the ribose moiety.

Disperse 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable solvent.

Add iodine or iodine chloride portion-wise and allow the reaction to proceed.

Subsequently, add an organic acid and N-iodosuccinimide (NIS) to the reaction mixture and

ensure complete reaction.

Add an alkali solution to induce crystallization.
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Filter and dry the precipitate to obtain 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine[2]. An

alternative one-step method involves reacting the starting material with an iodine-containing

substance and an oxidant, which can achieve a yield of 90%[6].

III. Coupling of the Ribose and Heterocyclic Moieties
to form GS-441524
The final key step is the C-glycosylation reaction, which couples the protected ribose and the

iodinated pyrrolotriazine core.

Experimental Protocol: Synthesis of GS-441524
To a solution of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable anhydrous solvent

under an inert atmosphere, add a Grignard reagent (e.g., isopropylmagnesium chloride) at

low temperature (-20 to 0 °C) to facilitate a halogen-metal exchange.

In a separate flask, dissolve 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in an anhydrous

solvent.

Slowly add the solution of the lactone to the organometallic species generated in step 1 at

low temperature.

Allow the reaction to proceed for a specified time, then quench with a suitable reagent (e.g.,

saturated ammonium chloride solution).

Extract the product with an organic solvent, wash, dry, and concentrate.

The resulting product is then subjected to debenzylation, typically using a reducing agent like

palladium on carbon under a hydrogen atmosphere, to remove the benzyl protecting groups

and yield GS-441524.

Purify the final product using column chromatography or recrystallization.

The synthesis of related C-nucleosides has been achieved through palladium-catalyzed cross-

coupling chemistry, indicating a viable strategy for this key bond formation[7].

IV. Quantitative Data Summary
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The following tables summarize the yields for the key synthetic steps, providing a basis for

comparison between different routes.

Table 1: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine

Starting
Material

Key Reagents
Number of
Steps

Overall Yield
(%)

Reference

1-amino-1H-

pyrrole-2-

carbonitrile HCl

Thiourea, Raney

Nickel
2 ~80-85 [1]

Pyrrole

Chlorosulfonyl

isocyanate,

Formamidine

acetate

3 (One-pot) Not specified [5]

Table 2: Synthesis of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine

Starting Material Iodinating Agent(s) Yield (%) Reference

4-aminopyrrolo[2,1-f]

[1][2][3]triazine
I2/ICl then NIS High [2]

4-aminopyrrolo[2,1-f]

[1][2][3]triazine

Iodine-containing

substance + Oxidant
90 [6]

V. Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical

flow of the synthetic routes described.

D-Ribose 2,3,5-Tri-O-benzyl-D-ribose

 NaH, BnBr,
DMF

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

 DMSO,
Ac2O

Click to download full resolution via product page
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Caption: Synthesis of the protected ribose lactone from D-Ribose.

Route A

Route B (One-Pot)

1-amino-1H-pyrrole-2-carbonitrile HCl

4-aminopyrrolo[2,1-f][1,2,4]triazine-7-thiol

 Thiourea, K2CO3,
EtOH

4-aminopyrrolo[2,1-f][1,2,4]triazine

 Raney Ni, NH4OH

7-iodo-4-aminopyrrolo[2,1-f][1,2,4]triazine

 I2/ICl, NIS
or I-source, Oxidant

Pyrrole

2-Cyanopyrrole

 1. CSI
2. DMF, Base

1-Amino-2-cyanopyrrole

 Aminating Agent

4-aminopyrrolo[2,1-f][1,2,4]triazine

 Formamidine acetate
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Caption: Synthetic routes to the pyrrolotriazine core and its iodination.
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7-iodo-4-aminopyrrolo[2,1-f][1,2,4]triazine

Protected GS-441524

 1. Grignard Reagent
2. Add Lactone

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

GS-441524
(Remdesivir intermediate-1)

 Debenzylation
(e.g., H2, Pd/C)
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Caption: Final coupling and deprotection to yield GS-441524.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN112592348B - Preparation method of 4-aminopyrrolo [2,1-f ] [1,2,4] triazine - Google
Patents [patents.google.com]

2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug
remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

3. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity
Assay and Antiviral Studies | MDPI [mdpi.com]

4. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents
[patents.google.com]

6. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot -
RSC Advances (RSC Publishing) [pubs.rsc.org]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Synthesis of Key Starting Materials for Remdesivir
Intermediate-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15563777?utm_src=pdf-body-img
https://www.benchchem.com/product/b15563777?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN112592348B/en
https://patents.google.com/patent/CN112592348B/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7779642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7779642/
https://www.mdpi.com/2624-8549/5/4/171
https://www.mdpi.com/2624-8549/5/4/171
https://pubmed.ncbi.nlm.nih.gov/12559727/
https://pubmed.ncbi.nlm.nih.gov/12559727/
https://patents.google.com/patent/US7399870B2/en
https://patents.google.com/patent/US7399870B2/en
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra26638f
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra26638f
https://www.researchgate.net/publication/260612074_Simple_two-step_synthesis_of_24-disubstituted_pyrroles_and_35-disubstituted_pyrrole-2-carbonitriles_from_enones
https://www.benchchem.com/product/b15563777#key-starting-materials-for-remdesivir-intermediate-1-synthesis
https://www.benchchem.com/product/b15563777#key-starting-materials-for-remdesivir-intermediate-1-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15563777#key-starting-materials-for-remdesivir-
intermediate-1-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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